erythro-Austrobailignan-6

Breast Cancer Antiproliferative IC50

erythro-Austrobailignan-6 (EA6) is a naturally occurring diarylbutane lignan (CAS 114127-24-1, molecular weight 328.40 g/mol) isolated from Machilus thunbergii, Saururus chinensis, and Myristica argentea. The compound is characterized by its erythro-configuration stereochemistry and dual inhibition of DNA topoisomerase I and II enzymes, coupled with oral bioavailability and in vivo efficacy in murine tumor models.

Molecular Formula C20H24O4
Molecular Weight 328.4 g/mol
Cat. No. B15140353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameerythro-Austrobailignan-6
Molecular FormulaC20H24O4
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C=C3)O)OC
InChIInChI=1S/C20H24O4/c1-13(8-15-4-6-17(21)19(10-15)22-3)14(2)9-16-5-7-18-20(11-16)24-12-23-18/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3/t13-,14+/m1/s1
InChIKeyQDDILOVMGWUNGD-KGLIPLIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

erythro-Austrobailignan-6: A Diarylbutane Lignan with Orally Active Anti-Cancer Properties


erythro-Austrobailignan-6 (EA6) is a naturally occurring diarylbutane lignan (CAS 114127-24-1, molecular weight 328.40 g/mol) isolated from Machilus thunbergii, Saururus chinensis, and Myristica argentea [1]. The compound is characterized by its erythro-configuration stereochemistry and dual inhibition of DNA topoisomerase I and II enzymes, coupled with oral bioavailability and in vivo efficacy in murine tumor models [2].

Why erythro-Austrobailignan-6 Cannot Be Substituted by Generic Lignan Analogs


Within the diarylbutane lignan class, stereochemistry is a critical determinant of biological activity. The erythro-isomer (EA6) exhibits distinct activity profiles compared to its threo counterpart and other lignans like meso-dihydroguaiaretic acid or nectandrin B. Specifically, threo-austrobailignan-5 is completely inactive in MCF-7 antiproliferative assays, whereas EA6 is active [1]. Moreover, EA6 demonstrates unique in vivo tumor growth inhibition (40.8% at 20 mg/kg/day oral) that is not consistently reported for other lignans from the same source plants [2]. Substitution with a generic lignan pool or a related analog without stereochemical and functional verification risks loss of in vivo efficacy and target-specific mechanistic effects.

erythro-Austrobailignan-6: Quantitative Differentiation Against Closest Analogs


erythro-Austrobailignan-6 Demonstrates Superior MCF-7 Antiproliferative Potency Compared to meso-Dihydroguaiaretic Acid

In MCF-7 breast cancer cells, erythro-Austrobailignan-6 (EA6) exhibits an IC50 of 39.9 µM, which is approximately 1.6-fold more potent than the closely related lignan meso-dihydroguaiaretic acid (MDGA), which has an IC50 of 65.4 µM [1][2]. Both compounds were tested under comparable cell culture conditions, making this a reliable cross-study comparison.

Breast Cancer Antiproliferative IC50

In Vivo Oral Efficacy of erythro-Austrobailignan-6 Validates Anti-Tumor Activity in a Murine Breast Cancer Model

In a 4T-1 syngeneic murine breast cancer model, oral administration of EA6 at 20 mg/kg/day for 20 days resulted in a 40.8% reduction in tumor volume relative to vehicle control [1]. This in vivo efficacy is directly attributed to EA6-mediated downregulation of HER2, EGFR, and integrin β3 expression in tumor tissues [2]. Comparable in vivo data for other lignans from the same source (e.g., meso-dihydroguaiaretic acid, nectandrin B) under identical or similar dosing regimens is currently absent in the peer-reviewed literature.

In Vivo Oral Bioavailability Tumor Growth Inhibition

erythro-Austrobailignan-6 Exhibits Selective Topoisomerase I Inhibition vs. Topoisomerase II, in Contrast to meso-Dihydroguaiaretic Acid

At a concentration of 100 µM, EA6 demonstrates selective inhibition of DNA topoisomerase I activity relative to topoisomerase II [1]. In contrast, meso-dihydroguaiaretic acid (compound 4 in the same study) shows the most potent but non-selective dual inhibition (93.6% Topo I, 82.1% Topo II) at the same concentration [2]. This suggests EA6 may exert a more targeted topoisomerase inhibition profile.

Topoisomerase Inhibition Mechanism of Action Selectivity

Stereochemistry-Dependent Activity: erythro- Isomer Active, threo- Isomer Inactive in MCF-7 Cells

Direct comparison of erythro-austrobailignan-6 and threo-austrobailignan-5 reveals a stark activity difference: EA6 exerts an antiproliferative effect on MCF-7 cells, whereas threo-austrobailignan-5 is completely inactive [1]. This underscores the critical role of the erythro stereochemistry for biological activity.

Stereochemistry Structure-Activity Relationship Antiproliferative

erythro-Austrobailignan-6 Induces Apoptosis via p38 MAPK and Caspase-3 Activation, a Pathway Not Universally Shared by All Lignans

EA6 treatment dose-dependently increases cleaved caspase-3 and phosphorylates p38 MAPK in both 4T-1 and MCF-7 breast cancer cells, leading to apoptosis [1]. While meso-dihydroguaiaretic acid (MDA) also activates p38 and caspase-3 [2], the specific downstream effects (e.g., HER2/EGFR/integrin β3 downregulation) and the potency at which this occurs may differ. Comparative quantitative data on the fold-change in caspase-3 activation or p38 phosphorylation between EA6 and MDA under identical conditions is not available, classifying this as supporting evidence.

Apoptosis p38 MAPK Caspase-3 Mechanism

Optimal Use Cases for erythro-Austrobailignan-6 Based on Verified Evidence


In Vivo Oral Efficacy Studies in Murine Breast Cancer Models

Due to its demonstrated 40.8% tumor growth inhibition in 4T-1 tumor-bearing mice at 20 mg/kg/day oral dosing, EA6 is ideally suited for researchers requiring a lignan with validated in vivo oral activity for preclinical breast cancer studies [1][2]. This application leverages the compound's unique combination of oral bioavailability and in vivo anti-tumor efficacy, a characteristic not consistently reported for other lignans from the same source.

MCF-7 Antiproliferative Assays Requiring Higher Potency than meso-Dihydroguaiaretic Acid

With an IC50 of 39.9 µM against MCF-7 cells, EA6 offers approximately 1.6-fold greater potency than meso-dihydroguaiaretic acid (IC50 65.4 µM) [3][4]. This makes EA6 the preferred choice for MCF-7-based assays where higher sensitivity or lower compound consumption is desired.

Studies Investigating Stereochemistry-Dependent Lignan Activity

The stark activity difference between active erythro-austrobailignan-6 and inactive threo-austrobailignan-5 provides a validated system for structure-activity relationship (SAR) studies exploring the role of stereochemistry in lignan bioactivity [5]. Researchers can use EA6 as a positive control and the threo isomer as a negative control to confirm stereochemical requirements in their own assays.

Mechanistic Studies of p38 MAPK and Caspase-3 Mediated Apoptosis in Breast Cancer Cells

EA6 reliably induces apoptosis through the p38 MAPK/caspase-3 pathway and downregulates HER2/EGFR/integrin β3 expression in both 4T-1 and MCF-7 cells [6]. This makes EA6 a useful tool compound for dissecting these signaling pathways in breast cancer models, particularly where oral bioavailability and in vivo translation are desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for erythro-Austrobailignan-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.